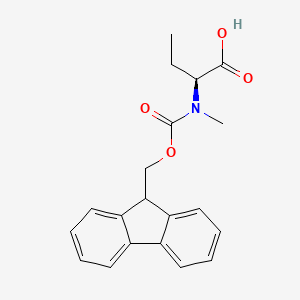

Fmoc-N-甲基-L-2-氨基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-N-methyl-L-2-aminobutyric acid is a derivative of the amino acid L-2-aminobutyric acid, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The Fmoc group can be introduced to the amine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular formula of Fmoc-N-methyl-L-2-aminobutyric acid is C19H19NO4, and its molecular weight is 325.4 .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis

Fmoc-N-methyl-L-2-aminobutyric acid is a colorless or slightly yellow crystalline powder . It has a molecular weight of 325.4 .科学研究应用

自组装和功能材料

Fmoc 修饰的氨基酸,包括 Fmoc-N-甲基-L-2-氨基丁酸,由于其自组装特性,在创建功能材料中至关重要。Fmoc 部分固有的疏水性和芳香性促进了构件的缔合,从而在细胞培养、生物模板化、药物输送以及治疗和抗生素特性的开发中得到应用 (Tao, Levin, Adler-Abramovich, & Gazit, 2016)。

固相肽合成 (SPPS)

Fmoc 策略广泛用于固相肽合成 (SPPS),允许构建具有生物活性或同位素标记的肽和小蛋白。该方法的进步,包括各种固体载体和键合剂的开发,促进了在广泛条件下合成复杂分子 (Fields & Noble, 2009)。

仿生立体选择性形成

Fmoc-N-甲基-L-2-氨基丁酸在复杂肽的仿生合成中发挥作用,例如在甲基兰硫氨酸(一种硫肽素组分)的立体选择性形成中。该应用展示了 Fmoc 保护的氨基酸在模拟天然生物合成过程以产生具有所需构型的肽方面的潜力 (Zhou & van der Donk, 2002)。

水凝胶形成和生物医学应用

Fmoc 基团有助于从氟化 Fmoc-Phe 衍生物中开发水凝胶,展示了侧链功能化对自组装和水凝胶化的影响。这些材料对生物医学应用具有重要意义,包括药物输送系统和组织工程 (Ryan, Doran, Anderson, & Nilsson, 2011)。

分析应用

在分析化学中,Fmoc 保护的氨基酸用于改进氨基酸的色谱分离和分析,展示了 Fmoc 衍生物在促进蛋白质和肽分析方面的多功能性 (Ou, Wilkins, Yan, Gooley, Fung, Sheumack, & Williams, 1996)。

抗菌复合材料

最近的研究强调了 Fmoc 官能化氨基酸的抗菌能力,包括开发出抑制细菌生长的复合材料。这项研究强调了 Fmoc 氨基酸在为医疗保健应用创建抗菌涂层和材料方面的潜力 (Schnaider, Ghosh, Bychenko, Grigoriants, Ya'ari, Shalev Antsel, Matalon, Sarig, Brosh, Pilo, Gazit, & Adler-Abramovich, 2019)。

作用机制

Target of Action

Fmoc-N-methyl-L-2-aminobutyric acid is a modified amino acid that primarily targets the formation of peptides and proteins . It is used as a building block in peptide synthesis, particularly in the creation of stable peptide sequences .

Mode of Action

The mode of action of Fmoc-N-methyl-L-2-aminobutyric acid involves the formation of a covalent bond between the compound and the target molecule . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which is frequently used as a protecting group for amines .

Biochemical Pathways

The biochemical pathways affected by Fmoc-N-methyl-L-2-aminobutyric acid are primarily related to peptide synthesis. The compound plays a crucial role in the formation of peptides, influencing the assembly of building blocks in the peptide chain . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .

Result of Action

The result of the action of Fmoc-N-methyl-L-2-aminobutyric acid is the successful synthesis of peptides. The compound’s ability to form a covalent bond with the target molecule and its role as a protecting group for amines facilitate the assembly of peptide chains .

Action Environment

The action of Fmoc-N-methyl-L-2-aminobutyric acid can be influenced by environmental factors. For instance, the compound should be stored below +30°C . Moreover, the reaction introducing the Fmoc group should be conducted in a well-ventilated environment to avoid direct exposure for a long time .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that Fmoc-protected amino acids, such as Fmoc-N-methyl-L-2-aminobutyric acid, play a crucial role in peptide synthesis . They interact with various biomolecules during the synthesis process .

Cellular Effects

It is known that Fmoc-protected amino acids are crucial in peptide synthesis, which is a fundamental cellular process .

Molecular Mechanism

The molecular mechanism of Fmoc-N-methyl-L-2-aminobutyric acid involves its role as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Temporal Effects in Laboratory Settings

It is known that Fmoc-protected amino acids are widely used in peptide synthesis, which is a time-dependent process .

Metabolic Pathways

It is known that Fmoc-protected amino acids are involved in the process of peptide synthesis .

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLTUKBCCEZSD-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)

![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)

![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)

![(2-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2695164.png)

![N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2695165.png)

![(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2695168.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2695171.png)